4-(3-Methoxyphenoxy)-6-chloropyrimidine
Overview
Description
4-(3-Methoxyphenoxy)-6-chloropyrimidine is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring This particular compound features a methoxyphenoxy group at the 4-position and a chlorine atom at the 6-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyphenoxy)-6-chloropyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-methoxyphenol and 6-chloropyrimidine.
Coupling Reaction: The 3-methoxyphenol is reacted with 6-chloropyrimidine in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the coupling process.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxyphenoxy)-6-chloropyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base (e.g., sodium hydride) and a polar aprotic solvent (e.g., DMF).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation of the methoxy group can produce hydroxypyrimidine derivatives.
Scientific Research Applications
4-(3-Methoxyphenoxy)-6-chloropyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes, including catalysts and polymers.
Mechanism of Action
The mechanism of action of 4-(3-Methoxyphenoxy)-6-chloropyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The methoxyphenoxy group can enhance the compound’s ability to bind to specific targets, while the chlorine atom can influence its reactivity and stability. The exact pathways involved in its mechanism of action are subject to ongoing research and may vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
4-(3-Methoxyphenoxy)-2-chloropyrimidine: Similar structure but with the chlorine atom at the 2-position.
4-(3-Methoxyphenoxy)-5-chloropyrimidine: Similar structure but with the chlorine atom at the 5-position.
4-(3-Methoxyphenoxy)-6-bromopyrimidine: Similar structure but with a bromine atom instead of chlorine at the 6-position.
Uniqueness
4-(3-Methoxyphenoxy)-6-chloropyrimidine is unique due to the specific positioning of the methoxyphenoxy group and the chlorine atom on the pyrimidine ring
Biological Activity
4-(3-Methoxyphenoxy)-6-chloropyrimidine is a compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound is characterized by a pyrimidine core substituted with a methoxyphenoxy group at the 4-position and a chlorine atom at the 6-position. The molecular formula is C_12H_10ClN_1O_2, and its CAS number is 1017087-53-4. This unique structure contributes to its diverse biological activities.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In various studies, it has shown promising results against different cancer cell lines:
- MCF-7 and MDA-MB-231 Cells : The compound demonstrated IC50 values ranging from 1.75 to 9.46 µM, outperforming the standard drug 5-Fluorouracil (5-FU), which had IC50 values of 17.02 µM and 11.73 µM, respectively .
- Mechanism of Action : The anticancer effects are believed to be mediated through the induction of apoptosis, as evidenced by increased levels of caspase-9 in treated cells .
Antimicrobial Activity
This compound also exhibits antimicrobial properties. It has been tested against various bacterial strains with notable effectiveness:
- Escherichia coli : Achieved a minimum inhibitory concentration (MIC) of 6.5 µg/mL.
- Candida albicans : Showed an MIC of 250 µg/mL .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
Substituent Position | Modification | Effect on Activity |
---|---|---|
4 | Methoxy group | Enhances lipophilicity and cellular uptake |
6 | Chlorine atom | Increases binding affinity to target enzymes |
Studies have shown that modifications at these positions can significantly alter the compound's potency against cancer cells and microbes .
Case Studies and Research Findings
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various pyrimidine derivatives, including this compound, on multiple cancer cell lines such as HepG2, HCT-116, and PC3. The results indicated substantial cytotoxicity, particularly in MCF-7 cells .
- Antiviral Potential : Although primarily studied for anticancer and antimicrobial properties, preliminary data suggest potential antiviral activity against certain viral strains, although further research is needed to confirm these findings.
- In Vivo Studies : Animal model studies are underway to evaluate the efficacy of this compound in reducing tumor size in xenograft models, which will provide insights into its therapeutic potential in clinical settings .
Properties
IUPAC Name |
4-chloro-6-(3-methoxyphenoxy)pyrimidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-15-8-3-2-4-9(5-8)16-11-6-10(12)13-7-14-11/h2-7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSWOTHHSIUXIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=CC(=NC=N2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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